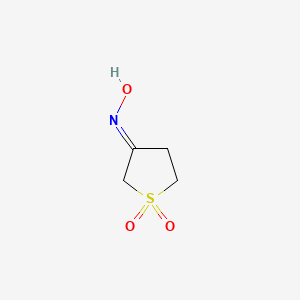![molecular formula C19H17N3O4S B2498825 Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate CAS No. 688355-90-0](/img/structure/B2498825.png)
Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate is a complex organic compound that features a quinazoline core linked to a benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions to attach the benzodioxole group to the quinazoline core.
Thioester Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the quinazoline core or the sulfanyl group.
Substitution: This can involve nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for anticancer, antiviral, or antimicrobial activities.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole moiety may play a role in binding to specific sites, while the quinazoline core could be involved in modulating biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]acetate: Similar structure but lacks the sulfanyl group.
Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]thioacetate: Similar structure but with a different ester group.
Uniqueness
Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate is unique due to the presence of both the benzodioxole and quinazoline moieties, as well as the sulfanylacetate group. This combination of features may confer unique chemical and biological properties, making it a valuable compound for further study.
Propriétés
IUPAC Name |
ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-24-17(23)10-27-19-21-14-6-4-3-5-13(14)18(22-19)20-12-7-8-15-16(9-12)26-11-25-15/h3-9H,2,10-11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYZNSFMQNVIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)
![N-(2-methoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2498743.png)
![5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2498746.png)
![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)





![N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2498753.png)



![N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498765.png)
